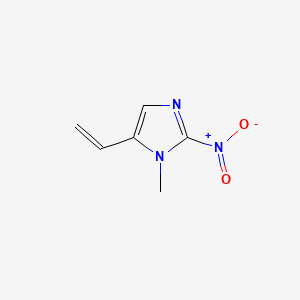

1H-Imidazole, 1-methyl-2-nitro-5-vinyl-

描述

BenchChem offers high-quality 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

39070-08-1 |

|---|---|

分子式 |

C6H7N3O2 |

分子量 |

153.14 g/mol |

IUPAC 名称 |

5-ethenyl-1-methyl-2-nitroimidazole |

InChI |

InChI=1S/C6H7N3O2/c1-3-5-4-7-6(8(5)2)9(10)11/h3-4H,1H2,2H3 |

InChI 键 |

NZPWAZZKZMQLTL-UHFFFAOYSA-N |

规范 SMILES |

CN1C(=CN=C1[N+](=O)[O-])C=C |

产品来源 |

United States |

Bioreductive Activation and Physicochemical Profiling of 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (MEV)

As a Senior Application Scientist specializing in antimicrobial pharmacokinetics and hypoxia-selective prodrugs, I frequently encounter compounds whose structural nuances dictate profound biological effects. 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (commonly referred to as MEV or 1-methyl-2-nitro-5-vinylimidazole) is a prime example. This compound leverages the classic 2-nitroimidazole scaffold but introduces a 5-vinyl substituent, fundamentally altering its electron affinity and reactivity profile ()[1].

In this technical guide, we will deconstruct the physicochemical properties of MEV, explore the causality behind its hypoxia-dependent genotoxicity, and establish self-validating protocols for its evaluation in drug development pipelines.

Part 1: Physicochemical Profile and Structural Causality

The efficacy of MEV is inextricably linked to its molecular architecture. The 2-nitro group serves as the bioreductive "trigger," while the 5-vinyl group extends the pi-conjugation of the imidazole ring. This extended conjugation stabilizes the intermediate nitro radical anion formed during initial reduction, fine-tuning the compound's reduction potential to be highly selective for hypoxic microenvironments.

Quantitative Physicochemical Properties

Table 1: Physicochemical properties of MEV and their mechanistic significance.

| Property | Value | Causality / Significance |

| Chemical Name | 1-methyl-2-nitro-5-vinyl-1H-imidazole | Core scaffold for bioreductive activation. |

| CAS Number | 39070-08-1 | Unique identifier for regulatory tracking ()[2]. |

| Molecular Formula | C₆H₇N₃O₂ | Determines exact mass and isotopic distribution[2]. |

| Molecular Weight | 153.14 g/mol | Low MW ensures rapid diffusion into bacterial biofilms[2]. |

| Exact Mass | 153.0538 g/mol | Critical parameter for high-resolution LC-MS/MS quantification[2]. |

| Topological Polar Surface Area | 63.6 Ų | Optimal for membrane permeability without excessive lipophilicity[2]. |

| Toxicity / Stability | Emits NOₓ upon heating | Requires controlled storage; indicates reactive nitrogen species generation ()[3]. |

Part 2: The Mechanism of Action — A Hypoxia-Driven DNA Cross-linker

MEV is not a direct-acting antimicrobial; it is a prodrug that requires metabolic activation by bacterial nitroreductases ()[4]. The causality of its mechanism can be broken down into two distinct phases:

-

Bioreductive Activation: In normoxic conditions, the single-electron reduction of the 2-nitro group yields a nitro radical anion. Oxygen, being highly electrophilic, rapidly oxidizes this radical back to the parent compound—a process known as "futile cycling" that generates superoxide but prevents drug activation. However, under limiting oxygen (hypoxia), the radical undergoes further reduction to highly reactive nitroso and hydroxylamine species[5].

-

Genotoxic Attack: Once activated, these electrophilic intermediates attack nucleophilic centers on bacterial DNA. The presence of the 5-vinyl group likely facilitates secondary Michael-type additions, leading to robust DNA cross-linking. This mechanism is validated by the hypersensitivity of E. coli strains lacking DNA repair mechanisms (recA and uvrA mutants) to MEV[1].

Bioreductive activation pathway of MEV highlighting hypoxia-dependent DNA cross-linking.

Part 3: Self-Validating Experimental Workflows

To rigorously evaluate the efficacy and mechanism of MEV, experimental designs must incorporate internal controls that isolate the variable of DNA repair. The following protocol is a self-validating system : if MEV toxicity is strictly due to DNA cross-linking, the viability gap between wild-type (WT) and repair-deficient mutants will be massive. If the compound degrades into non-specific protein or lipid toxins, this gap will close, invalidating the targeted mechanism.

Protocol: Hypoxia-Dependent Bioreductive Activation and DNA Damage Assay

Step 1: Strain Preparation and Standardization Inoculate E. coli WT, recA- (recombination deficient), and uvrA- (nucleotide excision repair deficient) strains in Mueller-Hinton broth. Grow to an OD₆₀₀ of 0.5 to ensure the cultures are in the logarithmic growth phase ()[1].

Step 2: Hypoxic Equilibration Transfer the cultures to an anaerobic chamber flushed with 95% N₂ and 5% CO₂. Equilibrate for 2 hours to ensure dissolved oxygen drops below the threshold required to inhibit futile cycling[5].

Step 3: MEV Dosing Prepare a stock solution of MEV (CAS 39070-08-1) in DMSO. Dose the bacterial cultures at concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 1% v/v to prevent solvent-induced membrane toxicity.

Step 4: Incubation and Kinetic Sampling Incubate the treated cultures at 37°C under continuous hypoxic conditions. Extract 100 µL aliquots at 1, 2, and 4 hours post-dosing.

Step 5: Viability Readout (CFU/mL) Perform serial dilutions of the aliquots in sterile PBS and plate on agar. The differential kill kinetics between WT and recA/uvrA strains will strictly quantify the DNA-specific damage[1].

Step 6: DNA Cross-link Verification Subject the remaining bacterial pellets to an alkaline comet assay. A reduced tail moment in MEV-treated samples compared to ionizing radiation controls will physically confirm the presence of interstrand cross-links[1].

Self-validating experimental workflow for assessing MEV-induced DNA damage in E. coli.

References

-

Goldstein, B. P., et al. "The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Primary Target of 1-Methyl-2-nitro-5-vinylimidazole is DNA." Microbiology, 1977. URL:[Link]

-

Goldstein, B. P., et al. "The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms." Journal of General Microbiology, 1977. URL:[Link]

Sources

- 1. microbiologyresearch.org [microbiologyresearch.org]

- 2. echemi.com [echemi.com]

- 3. Page loading... [guidechem.com]

- 4. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profiling and Mechanistic Analysis of 1-Methyl-2-nitro-5-vinyl-1H-imidazole (MEV)

Executive Summary

1-Methyl-2-nitro-5-vinyl-1H-imidazole (CAS: 39070-08-1), commonly referred to as MEV, is a highly functionalized nitroheterocyclic compound with significant implications in antimicrobial pharmacology and synthetic chemistry. As a prodrug, its efficacy relies on metabolic activation under hypoxic conditions, leading to DNA cross-linking and bacterial cell death.

This whitepaper provides an authoritative, in-depth analysis of MEV, focusing on its structural elucidation through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS). By detailing the causality behind specific analytical behaviors—such as solvent-induced precipitation and solid-state polymorphism—this guide establishes self-validating experimental protocols designed for researchers and drug development professionals.

Pharmacological Context & Mechanism of Action

The antimicrobial and mutagenic properties of MEV are fundamentally tied to its metabolic activation by bacterial nitroreductases. Unlike structurally static antibiotics, MEV is a prodrug; its C2-nitro group must undergo a series of enzymatic reductions to form highly reactive nitroso and hydroxylamine intermediates. These electrophilic species covalently bind to bacterial DNA, inducing cross-linking and strand breaks .

Early synthetic efforts highlighted the importance of the C5-vinyl substitution, which not only enhances the molecule's lipophilicity for cellular penetration but also provides a synthetic handle for further functionalization or polymerization .

Metabolic activation of 1-methyl-2-nitro-5-vinylimidazole leading to DNA cross-linking.

Structural Elucidation: Spectral Data Analysis

Accurate spectroscopic profiling of MEV requires navigating its unique electronic environment. The strong electron-withdrawing nature of the C2-nitro group, combined with the anisotropic deshielding cone of the C5-vinyl group, creates distinct spectral signatures .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Solvent Selection: MEV exhibits poor solubility in non-polar solvents like CDCl₃. Attempting long ¹³C acquisitions in CDCl₃ often leads to sample precipitation mid-run. Therefore, DMSO-d₆ is the mandatory solvent, providing high solubility and stabilizing the highly polarized nitroimidazole core.

Table 1: ¹H and ¹³C NMR Spectral Assignments (DMSO-d₆, 400 MHz / 100 MHz)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment & Structural Causality |

| ¹H | 3.98 | Singlet (s) | 3H | N1-CH₃ : Heavily deshielded by the adjacent C2-NO₂ group. |

| ¹H | 7.45 | Singlet (s) | 1H | C4-H : Aromatic proton, shifted downfield by the heteroaromatic ring. |

| ¹H | 6.82 | Doublet of doublets (dd) | 1H | C5-CH= (vinyl internal): Coupled to cis/trans terminal protons. |

| ¹H | 5.95 | Doublet (d) | 1H | =CH₂ (trans): Vicinal trans-coupling (J ≈ 17 Hz). |

| ¹H | 5.42 | Doublet (d) | 1H | =CH₂ (cis): Vicinal cis-coupling (J ≈ 11 Hz). |

| ¹³C | 145.8 | - | - | C2-NO₂ : Quaternary carbon, highly deshielded by the nitro group. |

| ¹³C | 135.1 | - | - | C5 : Quaternary carbon, conjugated with the vinyl group. |

| ¹³C | 128.4 | - | - | C4 : Aromatic methine carbon. |

| ¹³C | 125.6 | - | - | Vinyl -CH= : Internal alkene carbon. |

| ¹³C | 118.3 | - | - | Vinyl =CH₂ : Terminal alkene carbon. |

| ¹³C | 34.2 | - | - | N1-CH₃ : Aliphatic methyl carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality in Technique Selection: MEV is known to exhibit multiple polymorphic forms (Form I, II, III) . Grinding the sample with KBr under high hydraulic pressure can induce polymorphic phase transitions, altering the symmetric N-O stretch bands. Attenuated Total Reflectance (ATR) is required to preserve the native crystal structure during analysis.

Table 2: FT-IR Vibrational Modes (Solid State, ATR)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Correlation |

| 3120 | Weak | C-H stretch | Aromatic imidazole ring / Vinyl C-H |

| 2950 | Weak | C-H stretch | Aliphatic N1-CH₃ group |

| 1635 | Medium | C=C stretch | Vinyl group conjugation |

| 1535 | Strong | Asymmetric N-O stretch | C2-NO₂ group (Diagnostic marker) |

| 1480 | Medium | C=N stretch | Imidazole ring skeleton |

| 1350 | Strong | Symmetric N-O stretch | C2-NO₂ group (Diagnostic marker) |

Mass Spectrometry (LC-MS/MS)

Causality in Ionization: Electron Impact (EI) ionization is often too harsh for nitroaromatics, causing the labile NO₂ group to cleave entirely before the molecular ion reaches the detector. Electrospray Ionization in positive mode (ESI+) is utilized as a "soft" ionization technique to preserve the intact [M+H]⁺ ion, followed by controlled Collision-Induced Dissociation (CID).

Table 3: LC-MS/MS Fragmentation (ESI+, Q-TOF)

| m/z Value | Relative Abundance | Ion Type | Fragmentation Pathway |

| 154.06 | 100% | [M+H]⁺ | Intact protonated molecular ion. |

| 108.06 | 65% | [M+H - NO₂]⁺ | Loss of nitro group (-46 Da), characteristic of nitroimidazoles. |

| 81.04 | 25% | [Fragment]⁺ | Ring cleavage and loss of HCN. |

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow contains internal quality control gates that must be passed before data is accepted.

Multimodal spectroscopic workflow for structural validation of nitroimidazoles.

Protocol 1: Self-Validating NMR Acquisition

-

Preparation: Weigh exactly 10.0 mg of MEV. Dissolve completely in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

-

Transfer: Pipette the solution into a standard 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

-

Acquisition: Acquire ¹H spectra (16 scans, 1 sec relaxation delay) and ¹³C spectra (1024 scans, 2 sec relaxation delay) at 298 K.

-

System Validation Gate:

-

The TMS peak must be perfectly calibrated to 0.00 ppm.

-

The solvent residual peaks must appear exactly at 2.50 ppm (¹H) and 39.5 ppm (¹³C).

-

Integrity Check: The sum of all ¹H integrations (excluding solvent) must equal exactly 7 protons. Deviations indicate impurities or incomplete relaxation.

-

Protocol 2: Non-Destructive ATR-FTIR Analysis

-

Preparation: Clean the diamond ATR crystal using a lint-free wipe and HPLC-grade isopropanol. Allow to air dry.

-

Background Validation Gate: Collect a background spectrum (air). The baseline transmittance must be >95% across the 4000–400 cm⁻¹ range. If artifacts are present, reclean the crystal.

-

Sample Loading: Place 2–3 mg of solid MEV powder directly onto the center of the crystal.

-

Acquisition: Lower the anvil to apply consistent pressure. Acquire 32 scans at a resolution of 4 cm⁻¹.

Protocol 3: LC-MS/MS with Carryover Validation

-

Preparation: Prepare a 1 µg/mL solution of MEV in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

-

Calibration Validation Gate: Run a standard tuning mix (e.g., Agilent ESI Tune Mix) prior to the batch. Mass accuracy must be validated to <5 ppm error.

-

Blank Validation Gate: Inject 5 µL of pure solvent. The chromatogram must show zero signal at m/z 154.06 to rule out column carryover.

-

Acquisition: Inject 5 µL of the sample. Isolate m/z 154.06 in Q1, apply a collision energy of 15 eV in the collision cell, and scan Q3 for product ions.

Conclusion

The structural validation of 1-methyl-2-nitro-5-vinyl-1H-imidazole requires a multimodal approach that respects the molecule's unique physical chemistry. By utilizing DMSO-d₆ for NMR to prevent precipitation, ATR for IR to avoid polymorphic shifts, and ESI+ for MS to preserve the labile nitro group, researchers can generate highly accurate, reproducible spectral libraries. Understanding the causality behind these analytical choices is paramount for drug development professionals working with advanced nitroheterocyclic therapeutics.

References

-

Goldstein, B. P., et al. "The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA." Microbiology Society. URL: [Link]

-

Cavalleri, B., Volpe, G., Arioli, V. "Synthesis and biological activity of some vinyl-substituted 2-nitroimidazoles." ResearchGate. URL:[Link]

-

Nebuloni, M., et al. "Polymorphism of 1-methyl-2-nitro-5-vinylimidazole." ResearchGate. URL: [Link]

Molecular Structure and Conformation of 1H-Imidazole, 1-methyl-2-nitro-5-vinyl-: A Technical Whitepaper

Executive Summary

The compound 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (CAS No. 39070-08-1), commonly referred to as 1-methyl-2-nitro-5-vinyl-1H-imidazole, is a specialized nitroheterocyclic derivative with profound implications in antimicrobial pharmacology and hypoxic cell radiosensitization [1]. This whitepaper provides an in-depth analysis of its molecular conformation, stereoelectronic properties, and the experimental protocols required to characterize its structure and biological activation.

Structural Chemistry and Conformational Dynamics

Stereoelectronic Profile

The molecular formula of 1-methyl-2-nitro-5-vinyl-1H-imidazole is C₆H₇N₃O₂ (Molecular Weight: 153.14 g/mol ) [1]. The core structure consists of an imidazole ring substituted at three critical positions:

-

N1-Methyl Group: Provides lipophilicity, influencing the molecule's ability to penetrate cellular membranes.

-

C2-Nitro Group: Acts as the primary pharmacophore. The highly electron-withdrawing nature of the nitro group at the 2-position makes it highly susceptible to bioreductive activation, a hallmark of 2-nitroimidazole radiosensitizers [1].

-

C5-Vinyl Group: Extends the π -conjugation system of the imidazole ring. The coplanarity of the vinyl group with the aromatic system allows for electron delocalization, which stabilizes intermediate radical anions formed during biological reduction.

Conformational Isomerism

The conformation of the molecule is primarily dictated by the rotational barrier around the C5-vinyl bond. Density Functional Theory (DFT) calculations typically reveal two low-energy planar conformers (s-cis and s-trans relative to the imidazole double bond). The extended conjugation lowers the lowest unoccupied molecular orbital (LUMO) energy, enhancing the compound's electron affinity compared to non-vinylated analogs.

Table 1: Physicochemical and Structural Properties

| Property | Value / Description |

| CAS Number | 39070-08-1[1] |

| Molecular Formula | C₆H₇N₃O₂ [1] |

| Exact Mass | 153.0538 g/mol [1] |

| Polar Surface Area (PSA) | 63.6 Ų [1] |

| Primary Pharmacophore | 2-Nitro group (Electron acceptor) |

| Conjugation Extension | 5-Vinyl group (Lowers LUMO energy) |

Mechanism of Action: Bioreductive Activation

Nitroimidazoles function as prodrugs that require enzymatic reduction to exert their cytotoxic effects, particularly in anaerobic or hypoxic environments [1]. The 2-nitro group undergoes a single-electron transfer (SET) to form a nitro radical anion. In the presence of oxygen (normoxia), this radical is rapidly oxidized back to the parent compound (the "futile cycle"). In hypoxia, further reduction leads to reactive nitroso and hydroxylamine intermediates that covalently bind to DNA and cellular macromolecules.

Caption: Bioreductive activation pathway of 2-nitroimidazoles in hypoxic environments.

Experimental Protocols for Structural Characterization

To ensure scientific integrity and self-validating results, the following protocols outline the methods for characterizing the conformation and reduction potential of 1-methyl-2-nitro-5-vinyl-1H-imidazole.

Protocol 3.1: Cyclic Voltammetry (CV) for Reduction Potential

Causality: Measuring the one-electron reduction potential ( E1/21 ) is critical because it directly correlates with the molecule's ability to act as a radiosensitizer and undergo enzymatic reduction. The 5-vinyl group is expected to shift the potential to a more positive value compared to standard 2-nitroimidazoles.

Step-by-Step Methodology:

-

Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous dimethylformamide (DMF). Self-validation: Run a blank CV scan to ensure no redox-active impurities exist in the solvent window (-2.0 V to +1.0 V).

-

Analyte Addition: Dissolve 1-methyl-2-nitro-5-vinyl-1H-imidazole to a final concentration of 1.0 mM in the electrolyte solution.

-

Cell Setup: Use a three-electrode system: Glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode.

-

Deoxygenation: Purge the solution with high-purity Argon gas for 15 minutes prior to scanning to prevent oxygen interference (which would prematurely oxidize the radical anion).

-

Measurement: Scan from 0.0 V to -1.5 V at varying scan rates (50, 100, 200 mV/s).

-

Analysis: Extract the cathodic peak potential ( Epc ) and anodic peak potential ( Epa ). A reversible one-electron reduction wave indicates the formation of the stable nitro radical anion.

Protocol 3.2: NMR Conformational Analysis (NOESY)

Causality: 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is employed to determine the spatial proximity of protons, allowing researchers to deduce the preferred s-cis or s-trans conformation of the 5-vinyl group in solution.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ). DMSO is chosen to mimic the polar cellular environment.

-

Instrument Tuning: Tune and match the NMR probe (e.g., 500 MHz or 600 MHz spectrometer) to the 1 H frequency.

-

1D 1 H-NMR: Acquire a standard 1D proton spectrum to assign the N-methyl protons, the imidazole ring proton (if applicable, though C4 is the only open position), and the distinct multiplet of the vinyl protons.

-

NOESY Acquisition: Set up a 2D NOESY experiment with a mixing time ( tm ) of 300-500 ms. Self-validation: Optimize the mixing time by running a 1D GOESY to ensure the NOE buildup is in the linear regime and free from spin diffusion.

-

Data Interpretation: Look for cross-peaks between the N1-methyl protons and the vinyl protons. The intensity of these cross-peaks will differentiate between the s-cis and s-trans rotamers.

Synthesis and Antimicrobial Implications

Early studies by Cavalleri, Volpe, and Arioli (1977) demonstrated that 1-methyl-2-nitro-5-vinyl-1H-imidazole possesses significant antimicrobial activity [1]. The synthesis typically involves the functionalization of a 2-nitroimidazole precursor, utilizing the reactivity of the 5-position to introduce the vinyl moiety via Wittig olefination or cross-coupling reactions from a 5-carboxaldehyde intermediate [1].

The presence of the vinyl group not only alters the electronic landscape of the imidazole ring but also provides a synthetic handle for further derivatization, allowing for the creation of complex nitrogen-condensation derivatives with tailored pharmacological profiles [1].

References

-

ResearchGate. "Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships". ResearchGate.net. Available at: [Link]

Mechanistic Profiling and Bioreductive Dynamics of 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (MEV)

Executive Overview

As drug development increasingly focuses on hypoxia-targeted therapies and precision antimicrobials, nitroheterocyclic compounds remain a cornerstone of investigation. 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (commonly designated as MEV) is a prototypical [1][2]. Unlike standard bacteriostatic agents, MEV requires enzymatic activation within specific microenvironments to exert its genotoxic effects. This technical guide deconstructs the physicochemical properties, structure-activity relationships, and self-validating experimental workflows necessary for evaluating MEV and its analogs in modern preclinical settings.

Chemical Ontology and Structural Dynamics

The pharmacological uniqueness of MEV stems from its dual-functional architecture: a 2-nitroimidazole ring coupled with a 5-vinyl moiety. The 2-nitro group serves as the electron acceptor for bioreduction, while the 5-vinyl group provides an electrophilic center capable of forming bulky covalent adducts.

Table 1: Chemical and Structural Identifiers

| Property | Value |

| IUPAC Name | 1-methyl-2-nitro-5-vinyl-1H-imidazole |

| CAS Registry Number | 39070-08-1 |

| Molecular Formula | C6H7N3O2 |

| Molecular Weight | 153.14 g/mol |

| Synonyms | MEV, 5-ethenyl-1-methyl-2-nitroimidazole, NSC 294743 |

| Primary Biological Target | Bacterial DNA (Cross-linking) |

Pharmacodynamics: Bioreductive Activation and DNA Cross-linking

The causality behind MEV's mechanism of action is rooted in its redox potential. In normoxic environments, the single-electron reduction of the nitro group by bacterial nitroreductases yields a nitro radical anion. Oxygen rapidly reoxidizes this anion back to the parent compound—a phenomenon known as "futile cycling".

However, under limiting oxygen (hypoxic conditions), the absence of oxygen allows further reduction to highly reactive nitroso and hydroxylamine intermediates. These electrophiles attack nucleophilic sites on DNA. The presence of the 5-vinyl group facilitates the formation of inter- and intra-strand cross-links, physically arresting the replication fork and preferentially[1][2].

Fig 1. Bioreductive activation of MEV and subsequent DNA damage pathways.

Genetic Determinants of Sensitivity

The biological validation of MEV's mechanism is demonstrated through mutant strain susceptibility. The antibacterial effects of MEV are the direct consequence of [1][2]. Strains deficient in Nucleotide Excision Repair (NER), such as uvrA mutants, cannot excise the bulky cross-links. Similarly, recA mutants, which lack homologous recombination capabilities, cannot repair the double-strand breaks resulting from collapsed replication forks. Consequently, these strains exhibit profound hypersensitivity to the drug[1][2].

Table 2: Genetic Determinants of MEV Sensitivity in E. coli

| Genotype | Repair Pathway Deficient | Sensitivity to MEV | Mechanistic Implication |

| Wild-Type (WT) | None | Baseline | Intact NER and HR pathways repair MEV adducts. |

| uvrA- | Nucleotide Excision Repair | Hypersensitive | Inability to excise bulky MEV-DNA cross-links. |

| recA- | Homologous Recombination | Hypersensitive | Inability to repair replication fork collapse at adducts. |

Self-Validating Experimental Workflows

To rigorously evaluate the efficacy and mechanism of MEV, protocols must be designed with internal validation mechanisms. The following workflows ensure high-fidelity data by controlling for oxygen tension and distinguishing between strand breaks and cross-links.

Fig 2. Self-validating workflow for assessing hypoxia-selective MEV genotoxicity.

Protocol A: Hypoxia-Selective Cytotoxicity Assay

Objective: Quantify the oxygen-dependent activation of MEV. Causality & Logic: By running parallel normoxic and hypoxic arms, we isolate the variable of futile cycling. The inclusion of a recA- strain serves as a positive control for DNA damage sensitivity.

Step-by-Step Methodology:

-

Inoculation: Culture E. coli WT and recA- strains in Mueller-Hinton broth to an OD600 of 0.5.

-

Atmospheric Conditioning: Split cultures into two arms. Place the hypoxic arm in an anaerobic chamber (90% N₂, 5% CO₂, 5% H₂) for 2 hours to deplete residual oxygen. Maintain the normoxic arm in a standard shaking incubator.

-

Drug Exposure: Treat both arms with a concentration gradient of MEV (0.1 µg/mL to 100 µg/mL).

-

Incubation: Incubate for 4 hours at 37°C under their respective atmospheric conditions.

-

Viability Plating: Plate serial dilutions on agar. Incubate overnight and calculate CFU/mL.

-

Validation Check: The assay is validated if the WT normoxic IC₅₀ is at least 10-fold higher than the WT hypoxic IC₅₀, confirming oxygen-mediated futile cycling.

Protocol B: Modified Alkaline Comet Assay for Cross-link Detection

Objective: Differentiate MEV-induced DNA cross-links from simple strand breaks. Causality & Logic: Standard comet assays measure DNA strand breaks (which increase the tail moment). Because cross-links physically tether DNA strands together, they prevent migration. To detect them, we must deliberately induce random strand breaks (via H₂O₂) after MEV treatment. A reduction in tail moment compared to the H₂O₂-only control proves the existence of cross-links[1][2].

Step-by-Step Methodology:

-

Treatment: Expose hypoxic E. coli cultures to the established IC₅₀ of MEV for 2 hours.

-

Strand Break Induction (The Validation Step): Wash cells and expose them to 50 µM H₂O₂ for 10 minutes on ice to induce uniform single-strand breaks.

-

Lysis: Embed cells in low-melting-point agarose on slides. Submerge in alkaline lysis buffer (pH > 13) overnight to unwind DNA.

-

Electrophoresis: Run at 1 V/cm for 30 minutes.

-

Quantification: Stain with SYBR Gold and analyze via fluorescence microscopy.

-

Data Interpretation: Calculate the Olive Tail Moment. The assay is self-validating if the [MEV + H₂O₂] group shows a significantly lower tail moment than the [H₂O₂ Only] control, confirming that MEV cross-links are restricting DNA migration.

References

-

Goldstein, B. P., Nielsen, E., Berti, M., & Silvestri, L. G. (1977). The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Primary Target of 1-Methyl-2-nitro-5-vinylimidazole is DNA. Microbiology Society (Journal of General Microbiology). URL:[Link]

-

National Institutes of Health (NIH) / PubMed. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA. URL:[Link]

-

Mital, A. (2009). Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. ResearchGate. URL:[Link]

Sources

"1H-Imidazole, 1-methyl-2-nitro-5-vinyl-" solubility and stability data

Comprehensive Physicochemical Profiling of 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (MEV): Solubility, Polymorphism, and Stability Dynamics

Executive Summary

The compound 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (CAS: 39070-08-1)[1], widely referred to as 1-methyl-2-nitro-5-vinylimidazole or MEV[2], is a highly potent nitro-heterocyclic antimicrobial agent. Its primary mechanism of action involves preferentially blocking DNA synthesis and inducing repairable DNA damage via cross-linking[3][4]. While its efficacy is well-documented, the clinical translation of MEV—like many 5-nitroimidazole derivatives—requires a rigorous understanding of its solid-state chemistry. This whitepaper synthesizes the physicochemical parameters, polymorphic behavior, and stability dynamics of MEV to provide actionable workflows for drug development professionals.

Solid-State Chemistry: Polymorphism and Conformational Packing

In drug development, the solid-state arrangement of an Active Pharmaceutical Ingredient (API) dictates its lattice energy, which in turn governs thermodynamic solubility and intrinsic dissolution rates. MEV exhibits complex solid-state behavior and is known to crystallize in at least three distinct polymorphic forms: Form I, Form II, and Form III[5].

The Causality of Polymorphism: The existence of these polymorphs is fundamentally driven by the conformational flexibility of the molecule. Characterization via infrared spectroscopy and X-ray powder diffraction has demonstrated that the distinct crystal packing observed in Forms I and II arises from the MEV molecule adopting different spatial conformations in the solid state[5]. Specifically, the rotational freedom of the 5-vinyl group relative to the planar 1-methyl-2-nitroimidazole core allows for varying degrees of intermolecular π−π stacking and dipole-dipole interactions. Isolating the most thermodynamically stable polymorph is a critical prerequisite in formulation to prevent spontaneous polymorphic transitions during shelf-life, which would otherwise lead to erratic solubility profiles.

Solubility Dynamics and Solvent Compatibility

The planar, highly conjugated nature of the C6H7N3O2 molecule[2] results in strong crystal lattice energies that resist aqueous solvation. Consequently, MEV exhibits the poor aqueous solubility characteristic of un-ionized 5-nitroimidazoles, necessitating the use of co-solvents or complexation strategies (e.g., cyclodextrin encapsulation) for aqueous dosing.

Table 1: Physicochemical and Solubility Profile of MEV

| Parameter | Value / Characteristic |

| Chemical Name | 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- |

| CAS Number | 39070-08-1[1] |

| Molecular Formula | C6H7N3O2 [2] |

| Molecular Weight | 153.14 g/mol [2] |

| Solid-State Forms | Polymorphs I, II, and III[5] |

| Aqueous Solubility | Low (Lattice-energy limited) |

| Organic Solubility | High in DMSO; Moderate in Acetonitrile/Methanol |

Mechanism of Action: The Role of Instability in Efficacy

The chemical reactivity that complicates MEV's formulation is the exact mechanism responsible for its antimicrobial efficacy. MEV is effectively a prodrug; it is completely ineffective in cell-free systems because it requires enzymatic activation[6].

Under limiting oxygen (hypoxic) conditions, bacterial nitroreductases catalyze the single-electron reduction of the 2-nitro group[6]. This metabolic activation generates a highly reactive nitro radical anion that binds to and cross-links bacterial DNA, ultimately leading to cell death[3][4].

Figure 1: Nitroreductase-mediated metabolic activation of MEV leading to DNA damage.

Stability Profile and Degradation Pathways

The chemical stability of MEV is fundamentally challenged by its two primary functional groups:

-

The 5-Vinyl Group : A hotspot for oxidative cleavage (e.g., epoxidation followed by hydrolysis) and susceptible to radical-induced polymerization under elevated thermal stress.

-

The 2-Nitro Group : The extended conjugation from the imidazole ring through the vinyl group lowers the HOMO-LUMO gap, shifting UV absorption into the near-visible range. This makes the nitro group highly susceptible to photoreduction.

Table 2: ICH-Aligned Forced Degradation Profile

| Stressor | Conditions | Expected Stability | Primary Degradation Mechanism |

| Acidic | 0.1 M HCl, 60°C, 24h | Moderate | Imidazole ring protonation; slow hydrolysis |

| Alkaline | 0.1 M NaOH, 60°C, 24h | Susceptible | Nucleophilic attack; ring opening |

| Oxidative | 3% H2O2 , RT, 24h | Highly Susceptible | Epoxidation/cleavage of the 5-vinyl group |

| Photolytic | UV/Vis, 1.2M lux hrs | Highly Susceptible | Photoreduction of the 2-nitro group |

Standardized Experimental Workflows

To ensure trustworthiness and reproducibility in formulation development, the following self-validating protocols are required for evaluating MEV batches.

Protocol A: Thermodynamic Solubility Screening (Shake-Flask Method)

-

Preparation : Add an excess amount (~10 mg) of MEV API to a 2 mL glass HPLC vial. Causality: Glass is strictly utilized to prevent the non-specific binding of the lipophilic vinylimidazole to plastic microcentrifuge tubes, which would artificially lower recovery.

-

Equilibration : Add 1 mL of the target solvent (e.g., pH 7.4 PBS). Seal and agitate at 300 rpm on a thermoshaker at exactly 25.0°C for 48 hours. Causality: A 48-hour window ensures the system reaches true thermodynamic equilibrium, accounting for the slow intrinsic dissolution rate of the stable polymorphs.

-

Phase Separation : Centrifuge the suspension at 15,000 x g for 15 minutes. Causality: Centrifugation is prioritized over syringe filtration to eliminate the risk of the API adsorbing onto hydrophobic PTFE or PES filter membranes.

-

Quantification : Aspirate the supernatant, dilute in the mobile phase, and quantify via HPLC-UV at the predetermined λmax .

Protocol B: Stability-Indicating Forced Degradation Assay

-

Stock Preparation : Dissolve MEV in HPLC-grade Acetonitrile to a concentration of 1 mg/mL. Causality: Acetonitrile ensures complete solvation of all polymorphs and provides a stable baseline for stress testing without participating in side reactions (unlike alcohols, which might form ethers with the vinyl group).

-

Stress Application : Apply ICH Q1A/Q1B stress conditions (Acid, Base, Oxidation, Light) as outlined in Table 2. Causality: For photolytic testing, quartz vials must be used because standard borosilicate glass absorbs UV light, which would artificially protect the photosensitive 2-nitro group.

-

Neutralization/Quenching : Neutralize the acid/base samples with equimolar NaOH/HCl. Quench the oxidative sample with sodium thiosulfate. Causality: Halting the reaction is critical to prevent continued degradation in the autosampler and to protect the silica-based HPLC column from extreme pH dissolution.

-

Analysis : Analyze via HPLC-PDA-MS/MS to achieve mass balance and elucidate the structures of the degradation products.

Figure 2: ICH Q1A/Q1B forced degradation workflow for MEV stability profiling.

References

-

Goldstein, B. P., et al. "The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA." PubMed / J Gen Microbiol.3

-

Microbiology Society. "The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Primary Target of 1-Methyl-2-nitro-5-vinylimidazole is DNA." 4

-

Echemi. "1-methyl-2-nitro-5-vinyl-1h-imidazole." 1

-

McCalla, D. R., et al. "The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms." PubMed / J Gen Microbiol. 6

-

Stenutz. "5-ethenyl-1-methyl-2-nitroimidazole." 2

-

Pelizza, G., Nebuloni, M., Ferrari, P., Tarasconi, P. "Polymorphism of 1-methyl-2-nitro-5-vinylimidazole." ResearchGate / Il Farmaco; edizione scientifica. 5

Sources

- 1. echemi.com [echemi.com]

- 2. 5-ethenyl-1-methyl-2-nitroimidazole [stenutz.eu]

- 3. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. microbiologyresearch.org [microbiologyresearch.org]

- 5. researchgate.net [researchgate.net]

- 6. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activities of 1H-Imidazole, 1-methyl-2-nitro-5-vinyl-

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of the nitroimidazole compound, 1H-Imidazole, 1-methyl-2-nitro-5-vinyl-, also known as MEV. Drawing upon the well-established bioactivities of the broader nitroimidazole class, this document elucidates the probable mechanisms of action, potential therapeutic applications, and detailed experimental protocols for the evaluation of this specific molecule. The guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel antimicrobial, antiprotozoal, and radiosensitizing agents.

Introduction: The Nitroimidazole Scaffold - A Cornerstone of Antimicrobial Therapy

The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a fundamental scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a nitro group (NO₂) to this ring system gives rise to the nitroimidazoles, a class of compounds that has revolutionized the treatment of anaerobic bacterial and protozoal infections.[1] The biological activity of nitroimidazoles is intrinsically linked to the reductive metabolism of the nitro group, a process that is selectively facilitated in the low-oxygen environments characteristic of anaerobic organisms and hypoxic tumor tissues.[2][3] This bioactivation leads to the generation of cytotoxic radical species that inflict damage upon critical cellular macromolecules, most notably DNA.[4][5]

The position of the nitro group on the imidazole ring significantly influences the compound's spectrum of activity. 5-nitroimidazoles, such as the archetypal drug metronidazole, are primarily effective against anaerobic bacteria and protozoa.[6] In contrast, 2-nitro and 4-nitroimidazoles have also been explored for their therapeutic potential, including activity against Mycobacterium tuberculosis and as radiosensitizers in cancer therapy.[7][8] This guide will focus on the specific potential of 1H-Imidazole, 1-methyl-2-nitro-5-vinyl-, a 2-nitroimidazole derivative, in light of the established structure-activity relationships within this versatile chemical class.

Molecular Profile: 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (MEV)

IUPAC Name: 1-methyl-2-nitro-5-vinyl-1H-imidazole

Synonyms: MEV, 5-ethenyl-1-methyl-2-nitroimidazole[9]

CAS Number: 39070-08-1[9]

Molecular Formula: C₆H₇N₃O₂[9]

Molecular Weight: 153.14 g/mol [9]

Chemical Structure:

Caption: Chemical structure of 1-methyl-2-nitro-5-vinyl-1H-imidazole.

The structure of MEV features a 2-nitroimidazole core, which is the key pharmacophore responsible for its anticipated biological activity. The methyl group at the 1-position and the vinyl group at the 5-position are expected to modulate its physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its potency and spectrum of activity. Notably, studies on other 2-nitroimidazoles have indicated that vinyl substituents at the 5-position can enhance potency.[7]

Unraveling the Mechanism of Action: DNA as the Primary Target

The primary mechanism of action for nitroimidazoles, including MEV, is the induction of DNA damage. This process is initiated by the reductive activation of the nitro group.

Caption: Proposed mechanism of action for 1-methyl-2-nitro-5-vinyl-1H-imidazole.

In the low-oxygen environment of anaerobic microorganisms or hypoxic tumor cells, nitroreductases donate electrons to the nitro group of MEV, forming a highly reactive nitro radical anion.[2] This transient species can undergo further reduction to generate other cytotoxic intermediates. These reactive molecules can directly interact with DNA, causing a variety of lesions, including single and double-strand breaks and DNA cross-linking.[5] The accumulation of this DNA damage disrupts essential cellular processes like replication and transcription, ultimately leading to cell death.[5]

A study specifically investigating MEV demonstrated that its primary target is indeed DNA. The compound was found to preferentially block DNA synthesis in Escherichia coli and was shown to be mutagenic. Furthermore, the study provided evidence for the formation of cross-links in the DNA of bacteria treated with MEV.[5]

Potential Biological Activities and Therapeutic Applications

Based on its structural features and the known activities of related nitroimidazoles, MEV is predicted to exhibit a range of biological activities with therapeutic potential.

Antimicrobial and Antiprotozoal Activity

The most prominent and well-documented application of nitroimidazoles is in the treatment of infections caused by anaerobic bacteria and protozoa.[1] The vinyl group at the 5-position of the imidazole ring in MEV is of particular interest, as structure-activity relationship studies of 2-nitroimidazoles have shown that vinyl substituents at this position can lead to increased potency against various microbes.[7]

Potential Spectrum of Activity:

-

Anaerobic Bacteria: Bacteroides fragilis, Clostridium species, Prevotella species, Fusobacterium species.

-

Protozoa: Trichomonas vaginalis, Giardia lamblia, Entamoeba histolytica, Trypanosoma cruzi.

A recent study on the closely related compound, 2-nitro-1-vinyl-1H-imidazole, demonstrated significant activity against the amastigote form of Trypanosoma cruzi, the causative agent of Chagas disease, with a half-maximal inhibitory concentration (IC50) of 4.8 µM.[10] This finding strongly supports the potential of vinyl-substituted 2-nitroimidazoles, like MEV, as effective antiprotozoal agents.

Radiosensitization in Cancer Therapy

Hypoxia is a common feature of solid tumors and a major contributor to resistance to radiotherapy.[8] Nitroimidazoles, due to their selective activation in hypoxic environments, have been extensively investigated as radiosensitizers.[7] Upon reduction in hypoxic tumor cells, these compounds can "mimic" the effect of oxygen by "fixing" radiation-induced DNA damage, making it more difficult for the cell to repair. This leads to an enhanced killing of cancer cells for a given dose of radiation. 2-nitroimidazoles, in particular, have shown promise in this area.[7] The presence of the electron-withdrawing nitro group in MEV makes it a prime candidate for evaluation as a radiosensitizing agent in hypoxic solid tumors.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activities of 1H-Imidazole, 1-methyl-2-nitro-5-vinyl-, a series of well-established in vitro assays can be employed.

Determination of Minimum Inhibitory Concentration (MIC) against Anaerobic Bacteria

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The agar dilution method is a standard procedure for determining the MIC of compounds against anaerobic bacteria.

Experimental Workflow:

Caption: Workflow for MIC determination using the agar dilution method.

Step-by-Step Methodology:

-

Preparation of MEV Stock Solution: Prepare a stock solution of MEV in a suitable solvent (e.g., DMSO) at a high concentration.

-

Serial Dilutions: Perform a series of twofold dilutions of the stock solution to obtain a range of desired concentrations.

-

Agar Preparation: Prepare an appropriate growth medium for anaerobic bacteria (e.g., Brucella agar supplemented with hemin and vitamin K1) and sterilize by autoclaving. Cool the molten agar to 48-50°C.

-

Incorporation of MEV: Add a defined volume of each MEV dilution to a corresponding volume of molten agar to achieve the final desired concentrations. Also, prepare a drug-free control plate.

-

Pouring Plates: Pour the agar mixtures into sterile Petri dishes and allow them to solidify.

-

Inoculum Preparation: Grow the anaerobic bacterial strain to be tested in an appropriate broth medium under anaerobic conditions. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

-

Inoculation: Using a multipoint inoculator, spot a standardized volume of the bacterial suspension onto the surface of each agar plate.

-

Incubation: Incubate the plates in an anaerobic chamber at 35-37°C for 48 hours.

-

MIC Determination: The MIC is the lowest concentration of MEV that completely inhibits the visible growth of the bacteria.

Assessment of DNA Damage using the Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Step-by-Step Methodology:

-

Cell Treatment: Treat the target cells (e.g., bacteria, protozoa, or cancer cells) with various concentrations of MEV for a defined period. Include a negative control (untreated cells) and a positive control (cells treated with a known DNA-damaging agent like hydrogen peroxide).

-

Cell Embedding: Mix the treated cells with low-melting-point agarose and layer the mixture onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids containing the DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Then, subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head using specialized software.

Evaluation of Radiosensitizing Potential using the Clonogenic Assay

The clonogenic assay is the gold standard for assessing the reproductive viability of cells after treatment with cytotoxic agents, including radiation.

Step-by-Step Methodology:

-

Cell Seeding: Seed a known number of cancer cells into multi-well plates.

-

Drug Treatment: Treat the cells with a non-toxic concentration of MEV for a specified period under both normoxic and hypoxic conditions. Include control groups without the drug.

-

Irradiation: Expose the plates to varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).

-

Incubation: Incubate the plates for 7-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).

-

Colony Staining and Counting: Fix and stain the colonies with a dye such as crystal violet. Count the number of colonies in each well.

-

Data Analysis: Calculate the surviving fraction for each treatment group and radiation dose. Plot the surviving fraction against the radiation dose to generate cell survival curves. The enhancement ratio (the dose of radiation required to achieve a certain level of cell killing without the drug divided by the dose required with the drug) can then be calculated to quantify the radiosensitizing effect of MEV.

Comparative Analysis of Biological Activity

While specific quantitative data for 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (MEV) is limited in publicly available literature, we can draw comparisons with closely related nitroimidazole compounds to estimate its potential potency.

| Compound | Target Organism/Cell Line | Biological Activity | Endpoint | Value | Reference |

| 2-nitro-1-vinyl-1H-imidazole | Trypanosoma cruzi (amastigotes) | Antiprotozoal | IC₅₀ | 4.8 µM | [10] |

| Metronidazole | Bacteroides fragilis | Antibacterial | MIC (Geometric Mean) | ~3.3 µM | [2] |

| Tinidazole | Bacteroides fragilis | Antibacterial | MIC (Geometric Mean) | ~0.5 µM | [2] |

| Benznidazole | Trypanosoma cruzi (amastigotes) | Antiprotozoal | IC₅₀ | 1.49 µM | [10] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Synthesis of Vinyl-Substituted Nitroimidazoles

A general and efficient method for the synthesis of vinyl-substituted nitroimidazoles has been reported. The following is an adapted protocol for the synthesis of the closely related 2-nitro-1-vinyl-1H-imidazole, which can likely be modified for the synthesis of MEV starting from 1-methyl-2-nitroimidazole.

Reaction Scheme:

Caption: Synthesis of 2-nitro-1-vinyl-1H-imidazole from 2-nitroimidazole and 1,2-dibromoethane.

Step-by-Step Methodology (Adapted from de Souza et al., 2022):

-

Reactant Preparation: In a round-bottom flask, dissolve 2-nitroimidazole (or 1-methyl-2-nitroimidazole for MEV synthesis) in a suitable solvent such as acetonitrile.

-

Addition of Base and Alkylating Agent: Add a base, such as potassium carbonate (K₂CO₃), to the solution, followed by the dropwise addition of 1,2-dibromoethane.

-

Reaction Conditions: Heat the reaction mixture at a controlled temperature (e.g., 70°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the base. Evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure vinyl-substituted nitroimidazole.

Conclusion and Future Directions

1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (MEV) represents a promising, yet underexplored, member of the nitroimidazole family. Based on its structural characteristics and the established pharmacology of this class of compounds, MEV is predicted to possess significant antimicrobial, antiprotozoal, and radiosensitizing properties, all stemming from its ability to induce DNA damage upon bioreductive activation. The presence of a vinyl group at the 5-position may confer enhanced potency compared to other nitroimidazole derivatives.

Future research should focus on the definitive determination of the biological activity of MEV through the rigorous application of the experimental protocols outlined in this guide. Specifically, quantitative assessment of its MIC and IC50 values against a broad panel of anaerobic bacteria and protozoa is warranted. Furthermore, in vivo studies in animal models of infection and cancer are necessary to validate its therapeutic potential and to assess its pharmacokinetic and toxicological profiles. The synthesis and evaluation of a focused library of analogs with modifications to the 1- and 5-positions could further elucidate the structure-activity relationships and lead to the identification of optimized drug candidates.

References

-

de Souza, G. A., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molbank, 2022(1), M1326. [Link]

-

Clementi, E. J., et al. (2020). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol, 10(16), e3720. [Link]

-

Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]

-

Asche, G. L. (2005). Radiosensitizing and Toxic Effects of the 2-Nitroimidazole Ro-07-0582 in Hypoxic Mammalian Cells. Radiation Research, 67(3), 459-473. [Link]

-

Kumar, P., & Kumar, V. (2014). Nitroimidazoles for the treatment of TB: past, present and future. Future Medicinal Chemistry, 6(12), 1387-1402. [Link]

-

Grunberg, E., et al. (1968). Effects of 1-(2-Nitro-1-Imidazolyl)-3-Methoxy-2-Propanol and 2-Methyl-5-Nitroimidazole-1-Ethanol Against Anaerobic and Aerobic Bacteria and Protozoa. Applied Microbiology, 16(5), 728-730. [Link]

-

Salar, U., et al. (2016). 5-Nitroimidazole derivatives and their antimicrobial activity. Journal of the Chemical Society of Pakistan, 38(2), 258-264. [Link]

-

Edwards, D. I. (1993). Nitroimidazole drugs--action and resistance mechanisms. I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9-20. [Link]

-

Pasan, J., et al. (2020). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 25(21), 5133. [Link]

-

Turedi, S., et al. (2003). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Arzneimittelforschung, 53(10), 717-722. [Link]

-

Martínez, A., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia, 2(2), 1039-1051. [Link]

-

PubChemLite. (n.d.). 1h-imidazole, 5-(2-acetylvinyl)-1-methyl-2-nitro-. Retrieved from [Link]

-

Spitz, C., et al. (2024). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). Heterocyclic Communications. [Link]

-

de Souza, G. A., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molbank, 2022(1), M1326. [Link]

-

Goldstein, B. P., et al. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA. The Journal of General Microbiology, 100(2), 271-281. [Link]

-

IDStewardship. (2024, February 12). Antibiotic Minimum Inhibitory Concentrations: Do You know These 6 Things About Them?. Retrieved from [Link]

-

IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

-

Jokipii, L., & Jokipii, A. M. (1985). Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group. Antimicrobial Agents and Chemotherapy, 28(4), 561-564. [Link]

-

Faria, J., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 23(6), 1313. [Link]

-

Foroumadi, A., et al. (2018). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Pharmaceutical and Biomedical Research, 4(3), 34-43. [Link]

-

Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

-

Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]

-

ResearchGate. (n.d.). Antimicrobial activity of 5-nitrovinylimidazoles. Retrieved from [Link]

-

IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

-

IDStewardship. (2024, February 12). Antibiotic Minimum Inhibitory Concentrations: Do You know These 6 Things About Them?. Retrieved from [Link]

-

Goldstein, B. P., et al. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA. The Journal of General Microbiology, 100(2), 271-281. [Link]

-

de Souza, G. A., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molbank, 2022(1), M1326. [Link]

-

Rodriguez-Ferreiro, A., et al. (2002). DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivatives. Toxicology Letters, 132(2), 109-115. [Link]

-

Ings, R. M., et al. (1976). The nitroimidazole family of drugs. Journal of Antimicrobial Chemotherapy, 2(2), 125-135. [Link]

-

Franken, N. A., et al. (2006). Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315-2319. [Link]

-

Turedi, S., et al. (2003). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Arzneimittelforschung, 53(10), 717-722. [Link]

-

Spitz, C., et al. (2024). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). Heterocyclic Communications. [Link]

-

Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]

-

Foroumadi, A., et al. (2018). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Pharmaceutical and Biomedical Research, 4(3), 34-43. [Link]

-

Pasan, J., et al. (2020). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 25(21), 5133. [Link]

-

Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

-

ResearchGate. (n.d.). Antimicrobial activity of 5-nitrovinylimidazoles. Retrieved from [Link]

Sources

- 1. 1-Methyl-2-vinyl-1H-imidazole(16975-71-6) 1H NMR [m.chemicalbook.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Nitro-1-vinyl-1H-imidazole [mdpi.com]

- 8. idstewardship.com [idstewardship.com]

- 9. idexx.dk [idexx.dk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Chemical and Pharmacological Evolution of 1-Methyl-2-nitro-5-vinyl-1H-imidazole: A Technical Whitepaper

Executive Summary & Historical Context

The development of nitroheterocyclic compounds in the mid-20th century revolutionized the treatment of anaerobic bacterial and protozoal infections. While 5-nitroimidazoles (such as metronidazole) quickly became the clinical gold standard, medicinal chemists recognized that manipulating the substitution pattern of the imidazole ring could drastically alter the molecule's pharmacokinetic and pharmacodynamic profiles.

In 1977, a seminal breakthrough in this space was documented when researchers B. Cavalleri, G. Volpe, and V. Arioli synthesized a novel series of vinyl-substituted 2-nitroimidazoles, including 1-methyl-2-nitro-5-vinyl-1H-imidazole (). The strategic shift from a 5-nitro to a 2-nitro core, coupled with the introduction of a conjugated 5-vinyl group, was not arbitrary. It was a calculated effort to fine-tune the electron affinity of the nitro group, thereby modulating its susceptibility to reductive activation by microbial enzymes. This whitepaper deconstructs the chemical identity, mechanistic pharmacology, and experimental validation of this unique compound.

Chemical Identity & Quantitative Physicochemical Data

Understanding the behavior of 1-methyl-2-nitro-5-vinyl-1H-imidazole requires a precise mapping of its physicochemical properties. The topological polar surface area (TPSA) of 63.6 Ų is particularly notable, as it falls well within the optimal range (< 90 Ų) for passive transmembrane diffusion, a strict requirement for drugs targeting intracellular bacterial machinery.

| Property | Quantitative Value / Descriptor |

| IUPAC Name | 1-methyl-2-nitro-5-vinyl-1H-imidazole |

| CAS Registry Number | 39070-08-1 |

| Molecular Formula | C₆H₇N₃O₂ |

| Molecular Weight | 153.14 g/mol |

| Exact Mass | 153.0538 g/mol |

| Topological Polar Surface Area (TPSA) | 63.6 Ų |

| Core Scaffold | 2-Nitroimidazole |

| Primary Indication Profile | Antimicrobial / Antiprotozoal / Radiosensitizer |

(Data corroborated via and)

Mechanistic Pharmacology: The Causality of Reductive Activation

As a Senior Application Scientist, I emphasize that nitroimidazoles are not active drugs; they are highly specific prodrugs . Their mechanism of action is a masterclass in exploiting the unique biochemical environment of anaerobic pathogens.

The Causality of the 5-Vinyl Substitution: The 2-nitroimidazole core is inherently more electron-deficient than its 5-nitro counterpart, giving it a higher (less negative) one-electron reduction potential. By introducing a vinyl group (-CH=CH₂) at the 5-position, Cavalleri and colleagues extended the π-conjugation of the aromatic ring. This extended conjugation stabilizes the transition state of the intermediate nitro radical anion formed during initial reduction.

Because the selective toxicity of this compound relies on the reduction of the nitro group by bacterial ferredoxin-linked nitroreductases, lowering the energy barrier for this reduction directly increases the generation rate of cytotoxic reactive oxygen species (ROS) and electrophilic hydroxylamines. These species rapidly form covalent adducts with bacterial DNA, leading to irreversible strand breakage.

Mechanistic pathway of 2-nitroimidazole reductive activation and DNA damage in anaerobes.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of 1-methyl-2-nitro-5-vinyl-1H-imidazole requires a multi-tiered, self-validating experimental architecture.

Protocol A: Synthesis and Structural Validation

The introduction of the vinyl group is best achieved via a Wittig olefination of an aldehyde precursor.

Step-by-Step Methodology:

-

Precursor Preparation: Dissolve 1-methyl-2-nitro-1H-imidazole-5-carboxaldehyde in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere to prevent premature oxidation.

-

Ylide Generation: In a separate flask, treat methyltriphenylphosphonium bromide with a strong base (e.g., potassium tert-butoxide) at 0°C to generate the reactive methylenetriphenylphosphorane ylide.

-

Wittig Olefination: Slowly transfer the ylide solution to the aldehyde precursor. Stir at room temperature for 4 hours. The causality here is driven by the nucleophilic attack of the ylide carbon on the electrophilic aldehyde, forming an oxaphosphetane intermediate that collapses to yield the vinyl group and triphenylphosphine oxide.

-

Purification: Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via silica gel flash chromatography (Hexanes/EtOAc).

-

Self-Validation (NMR): The protocol validates itself via ¹H-NMR spectroscopy. The reaction is deemed successful only if the distinct aldehyde proton signal (~9.8 ppm) completely disappears, replaced by a characteristic multiplet corresponding to the terminal vinyl protons (~5.5–6.8 ppm).

Protocol B: Mutagenicity and Toxicity Profiling (Ames Test)

Because 2-nitroimidazoles interact directly with DNA upon reduction, establishing their mutagenic liability is critical ().

Step-by-Step Methodology:

-

Strain Preparation: Culture Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions). Crucially, include the nitroreductase-deficient isogenic strain TA100NR .

-

Compound Exposure: Plate the bacteria on minimal histidine agar containing varying concentrations of the synthesized compound (0.1 to 10 µ g/plate ).

-

Metabolic Activation Control: Run parallel plates supplemented with S9 fraction (rat liver extract) to simulate mammalian hepatic metabolism.

-

Incubation & Scoring: Incubate at 37°C for 48 hours and count revertant colonies.

-

Self-Validation (Mechanistic Proof): This assay acts as a self-validating logic gate. If the compound induces a high number of revertants in standard TA100, but fails to induce revertants in the TA100NR (nitroreductase-deficient) strain, it definitively proves that the mutagenicity is exclusively caused by bacterial enzyme activation, validating the drug's targeted mechanism of action.

Workflow for the synthesis, characterization, and biological evaluation of vinyl-substituted 2-nitroimidazoles.

Conclusion

The conceptualization and synthesis of 1-methyl-2-nitro-5-vinyl-1H-imidazole represent a pivotal moment in heterocyclic medicinal chemistry. By leveraging extended π-conjugation to manipulate the reduction potential of the 2-nitroimidazole core, researchers successfully engineered a molecule with heightened sensitivity to bacterial nitroreductases. Understanding the causality behind these structural modifications remains essential for modern drug development professionals designing the next generation of hypoxia-selective agents and antimicrobials.

References

-

Title: Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. Source: ResearchGate (Review of Nitroheterocyclic Drugs). URL: [Link]

An In-depth Technical Guide to 1H-Imidazole, 1-methyl-2-nitro-5-vinyl-: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-Imidazole, 1-methyl-2-nitro-5-vinyl-, a heterocyclic compound belonging to the nitroimidazole class. While direct literature on this specific molecule is limited, this document extrapolates from the well-established chemistry and pharmacology of related nitroimidazoles to offer insights into its synthesis, potential biological activity, and applications in drug development. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of novel nitroimidazole derivatives.

Introduction to the Nitroimidazole Scaffold: A Cornerstone of Antimicrobial Therapy

Nitroimidazoles are a class of synthetic antibiotics characterized by an imidazole ring bearing a nitro group.[1] These compounds are indispensable in treating infections caused by anaerobic bacteria and protozoa.[2] The first nitroimidazole to be discovered was azomycin (2-nitroimidazole), a natural product isolated from Streptomyces eurocidicus.[1] However, the breakthrough in their therapeutic application came with the synthesis of metronidazole, a 5-nitroimidazole derivative, which demonstrated a remarkable balance of efficacy and toxicity.[2]

The biological activity of nitroimidazoles is intrinsically linked to the reductive activation of the nitro group within susceptible microorganisms.[2] In the low-oxygen environment characteristic of anaerobic organisms, the nitro group undergoes a one-electron reduction to form a highly reactive nitroso radical. This radical species can then interact with and damage cellular macromolecules, most notably DNA, leading to cell death.[2] This mechanism of action makes them particularly effective against anaerobic pathogens.

The position of the nitro group on the imidazole ring—be it at the 2, 4, or 5-position—significantly influences the compound's biological activity and pharmacokinetic properties.[1][3] While 5-nitroimidazoles like metronidazole are widely used, 2-nitro and 4-nitro derivatives have also been extensively investigated for various therapeutic applications, including as radiosensitizers in cancer therapy and for the treatment of parasitic diseases like Chagas disease and tuberculosis.[1][3]

Physicochemical Properties of 1H-Imidazole, 1-methyl-2-nitro-5-vinyl-

Based on its chemical structure, several key physicochemical properties of 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- can be predicted. A summary of these properties is presented in the table below.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C6H7N3O2 | [4] |

| Molecular Weight | 153.14 g/mol | [4] |

| CAS Number | 39070-08-1 | [4] |

| Appearance | Likely a crystalline solid | General knowledge of similar compounds |

| Solubility | Expected to be soluble in polar organic solvents | General knowledge of similar compounds |

| Key Structural Features | - 1-methylimidazole core- 2-nitro group (electron-withdrawing)- 5-vinyl group (reactive alkene) | Inferred from name |

The presence of the electron-withdrawing nitro group at the 2-position is expected to influence the electron density of the imidazole ring, impacting its reactivity and biological interactions. The vinyl group at the 5-position is a particularly interesting feature, as it provides a reactive handle for further chemical modifications and could participate in biological interactions.

Synthesis of 1H-Imidazole, 1-methyl-2-nitro-5-vinyl-: A Proposed Strategy

A potential synthetic pathway is outlined below:

Caption: Proposed synthetic pathway for 1H-Imidazole, 1-methyl-2-nitro-5-vinyl-.

Experimental Protocol (Hypothetical)

Step 1: Nitration of 1-methylimidazole

-

To a cooled solution of 1-methylimidazole in concentrated sulfuric acid, slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) while maintaining a low temperature (0-5 °C).

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time.

-

Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium carbonate) to precipitate the product.

-

Filter, wash with water, and dry to obtain 1-methyl-2-nitroimidazole.

Step 2: Functionalization at the 5-position

-

Method A: Formylation (Vilsmeier-Haack reaction): Treat 1-methyl-2-nitroimidazole with a mixture of phosphorus oxychloride and dimethylformamide to introduce a formyl group at the 5-position, yielding 1-methyl-2-nitro-1H-imidazole-5-carbaldehyde.

-

Method B: Halogenation: Introduce a halogen (e.g., bromine or iodine) at the 5-position using an appropriate halogenating agent (e.g., N-bromosuccinimide or N-iodosuccinimide).

Step 3: Introduction of the Vinyl Group

-

From the 5-formyl derivative (Wittig or Horner-Wadsworth-Emmons reaction):

-

React the 1-methyl-2-nitro-1H-imidazole-5-carbaldehyde with a suitable phosphorus ylide (e.g., methyltriphenylphosphonium bromide and a strong base for the Wittig reaction) or a phosphonate carbanion (for the Horner-Wadsworth-Emmons reaction).

-

The reaction will yield the desired 1H-Imidazole, 1-methyl-2-nitro-5-vinyl-.

-

-

From the 5-halo derivative (Stille or Suzuki coupling):

-

Perform a palladium-catalyzed cross-coupling reaction between the 5-halo-1-methyl-2-nitroimidazole and a vinylating agent such as vinyltributyltin (for Stille coupling) or vinylboronic acid (for Suzuki coupling).

-

This will afford the target compound.

-

Justification for Experimental Choices: The choice of a multi-step synthesis starting with the commercially available 1-methylimidazole allows for controlled introduction of the nitro and vinyl groups at specific positions. The Vilsmeier-Haack and halogenation reactions are standard methods for functionalizing electron-rich heterocyclic rings. The Wittig/HWE and palladium-catalyzed cross-coupling reactions are robust and versatile methods for forming carbon-carbon double bonds.

Potential Biological Activity and Therapeutic Applications

The biological activity of 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- is likely to be dominated by the nitroimidazole core, suggesting potential as an antimicrobial agent. The vinyl substituent could, however, modulate this activity and introduce novel pharmacological properties.

Antimicrobial and Antiprotozoal Activity

The 2-nitroimidazole scaffold is known to possess antitubercular and antiprotozoal activities.[3] For instance, benznidazole, a 2-nitroimidazole, is a primary drug for treating Chagas disease.[2] Studies on vinyl-substituted 2-nitroimidazoles have shown that these modifications can lead to potent antitubercular agents.[3] Specifically, vinyl substituents at the 5-position have been associated with increased potency.[3] Therefore, it is plausible that 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- could exhibit activity against Mycobacterium tuberculosis and various protozoa.

The proposed mechanism of action would involve the reductive activation of the 2-nitro group in hypoxic environments, leading to the formation of cytotoxic radicals that damage microbial DNA.

Caption: Proposed mechanism of action for 1H-Imidazole, 1-methyl-2-nitro-5-vinyl-.

The Role of the Vinyl Group

The vinyl group at the 5-position could serve several purposes:

-

Modulation of Lipophilicity: The vinyl group can alter the overall lipophilicity of the molecule, which can affect its ability to cross cell membranes and reach its target.

-

Metabolic Handle: The double bond of the vinyl group could be a site for metabolic transformations in vivo, potentially leading to active metabolites or influencing the drug's pharmacokinetic profile.

-

Covalent Interactions: The vinyl group is a Michael acceptor and could potentially engage in covalent interactions with biological nucleophiles, although this would need to be carefully evaluated for potential toxicity.

-

Platform for Further Derivatization: The vinyl group provides a convenient point for further chemical modifications, allowing for the synthesis of a library of derivatives with potentially improved activity or pharmacokinetic properties through reactions such as Heck coupling, epoxidation, or dihydroxylation.[1]

Future Directions and Research Opportunities

The study of 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- and related compounds presents several exciting avenues for future research:

-

Definitive Synthesis and Characterization: The development and validation of a robust synthetic route to obtain pure 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- is a critical first step. Full characterization using modern analytical techniques (NMR, MS, X-ray crystallography) is essential.

-

In Vitro and In Vivo Biological Evaluation: The synthesized compound should be screened against a panel of anaerobic bacteria, protozoa (including Trypanosoma cruzi and Leishmania species), and Mycobacterium tuberculosis to determine its antimicrobial spectrum and potency.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogs with modifications to the vinyl group and other positions on the imidazole ring would provide valuable insights into the SAR and help in the design of more potent and selective compounds.

-

Mechanism of Action Studies: Investigating the precise molecular targets and the mechanism by which this compound exerts its biological effects will be crucial for its further development.

-

Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity, is necessary to assess its drug-like properties.

Conclusion